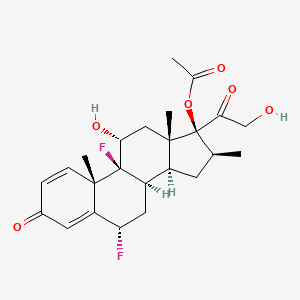
1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-one is a chemical compound known for its unique structure and properties It features a benzodioxole ring substituted with two fluorine atoms and a methylpropanone group
Méthodes De Préparation
The synthesis of 1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-one involves several steps. One common synthetic route starts with the preparation of the benzodioxole ring, followed by the introduction of fluorine atoms. The final step involves the addition of the methylpropanone group under controlled conditions. Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity, including the use of specific catalysts and solvents .
Analyse Des Réactions Chimiques
1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The fluorine atoms in the benzodioxole ring can be substituted with other functional groups using nucleophilic substitution reactions. .
Applications De Recherche Scientifique
1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. In medicinal applications, it may act by modulating the activity of enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-one can be compared with similar compounds such as:
1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid: This compound features a cyclopropane ring instead of a methylpropanone group, leading to different chemical properties and applications.
1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)-3-ethyl-3-methylpiperazine: This compound includes a piperazine ring, which can affect its biological activity and potential therapeutic uses.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
56425-89-9 |
|---|---|
Formule moléculaire |
C11H10F2O3 |
Poids moléculaire |
228.19 g/mol |
Nom IUPAC |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H10F2O3/c1-6(2)10(14)7-3-4-8-9(5-7)16-11(12,13)15-8/h3-6H,1-2H3 |
Clé InChI |
XYWFAYZIGGAWHY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C1=CC2=C(C=C1)OC(O2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride](/img/structure/B13416031.png)

![[2-[(6S,8S,9S,10R,11R,12R,13S,14S,16R,17S)-6,12-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate](/img/structure/B13416050.png)

![2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol](/img/structure/B13416056.png)


![Methyl [[1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]amino](oxo)acetate](/img/structure/B13416067.png)

